molecular formula C16H15ClO B14283792 1-(4-Chlorophenyl)-4-phenylbutan-1-one CAS No. 126314-18-9

1-(4-Chlorophenyl)-4-phenylbutan-1-one

Cat. No.: B14283792
CAS No.: 126314-18-9
M. Wt: 258.74 g/mol
InChI Key: XBNHZLYVPDVHAJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-phenylbutan-1-one is an organic compound that features a butanone backbone with a 4-chlorophenyl and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-phenylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with phenylbutanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors or ion channels in the brain. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
  • 1-(4-Chlorophenyl)-3-pyrazole alcohol
  • 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Comparison: 1-(4-Chlorophenyl)-4-phenylbutan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

126314-18-9

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-phenylbutan-1-one

InChI

InChI=1S/C16H15ClO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2

InChI Key

XBNHZLYVPDVHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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